molecular formula C22H14ClFN6O2S B12397170 N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide

N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide

Cat. No.: B12397170
M. Wt: 480.9 g/mol
InChI Key: RVHGXIUOUJYWPJ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a dual inhibitor of PI3K/mTOR pathways, which are crucial in the treatment of various cancers, including acute myeloid leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide involves multiple steps, starting from the preparation of key intermediates. One common approach involves the formation of the pyrazolo[3,4-b]pyridine core, which can be synthesized through a series of cyclization reactions. The final compound is obtained by coupling the pyrazolo[3,4-b]pyridine intermediate with 4-fluorobenzenesulfonamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide involves the inhibition of the PI3K/mTOR signaling pathways. These pathways are crucial for cell growth, proliferation, and survival. By inhibiting these pathways, the compound can induce apoptosis and inhibit the proliferation of cancer cells . The molecular targets include PI3K isoforms (α, β, γ, δ) and mTOR, with the compound showing high affinity and potency against these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide stands out due to its high potency and selectivity as a dual inhibitor of PI3K/mTOR pathways. Its unique structure allows for effective binding to the target enzymes, making it a promising candidate for further development as an anti-cancer agent .

Properties

Molecular Formula

C22H14ClFN6O2S

Molecular Weight

480.9 g/mol

IUPAC Name

N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C22H14ClFN6O2S/c23-21-19(30-33(31,32)17-3-1-16(24)2-4-17)10-15(11-26-21)14-9-18-20(13-5-7-25-8-6-13)28-29-22(18)27-12-14/h1-12,30H,(H,27,28,29)

InChI Key

RVHGXIUOUJYWPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(N=CC(=C2)C3=CC4=C(NN=C4N=C3)C5=CC=NC=C5)Cl

Origin of Product

United States

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